molecular formula C41H56N8O14 B13390534 1-alpha-O-Benzyl-N-acetylmuramyl-ala-D-isogln-lys(trans(M-nitrocinnamoyl)-NH2)-NH2

1-alpha-O-Benzyl-N-acetylmuramyl-ala-D-isogln-lys(trans(M-nitrocinnamoyl)-NH2)-NH2

Cat. No.: B13390534
M. Wt: 884.9 g/mol
InChI Key: KMVFLMCZFRXUJZ-UHFFFAOYSA-N
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Description

Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 is a synthetic peptide that has been developed as a non-specific immunomodulator. This compound is known for its ability to induce strong cytolytic activity by macrophages on P388 leukemia cells and cytotoxic activity by cytotoxic T lymphocytes on P815 mastocytoma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers that can handle the complex sequence of reactions required. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support. The final product is then cleaved from the support and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the peptide may result in the formation of sulfoxides or sulfonic acids, while reduction of the nitro group can yield amines .

Scientific Research Applications

Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its immunomodulatory effects, particularly in enhancing the activity of macrophages and cytotoxic T lymphocytes.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cytolytic activity in cancer cells.

    Industry: Utilized in the development of peptide-based drugs and immunotherapies.

Mechanism of Action

The mechanism of action of Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 involves its interaction with immune cells. The compound binds to specific receptors on the surface of macrophages and cytotoxic T lymphocytes, triggering a signaling cascade that leads to the activation of these cells. This activation results in the production of cytolytic molecules that can target and destroy cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 apart from these similar compounds is the presence of the trans-(3-nitrocinnamoyl) group, which enhances its immunomodulatory activity. This unique structural feature allows for more potent activation of immune cells, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C41H56N8O14

Molecular Weight

884.9 g/mol

IUPAC Name

2-[2-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxypropanoylamino]propanoylamino]-N'-[1-amino-6-[3-(3-nitrophenyl)prop-2-enoylamino]-1-oxohexan-2-yl]pentanediamide

InChI

InChI=1S/C41H56N8O14/c1-23(45-40(58)24(2)62-36-34(46-25(3)51)41(63-31(21-50)35(36)54)61-22-27-10-5-4-6-11-27)39(57)48-30(38(43)56)16-18-33(53)47-29(37(42)55)14-7-8-19-44-32(52)17-15-26-12-9-13-28(20-26)49(59)60/h4-6,9-13,15,17,20,23-24,29-31,34-36,41,50,54H,7-8,14,16,18-19,21-22H2,1-3H3,(H2,42,55)(H2,43,56)(H,44,52)(H,45,58)(H,46,51)(H,47,53)(H,48,57)

InChI Key

KMVFLMCZFRXUJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)N)C(=O)N)NC(=O)C(C)OC2C(C(OC(C2O)CO)OCC3=CC=CC=C3)NC(=O)C

Origin of Product

United States

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